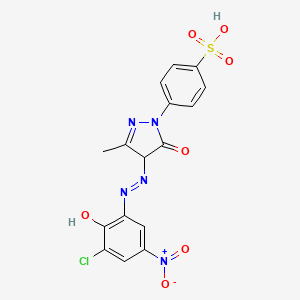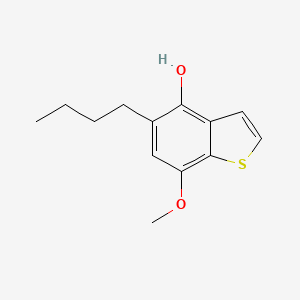
Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- is a compound belonging to the class of organosulfur compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a hydroxyl group at the 4th position, a butyl group at the 5th position, and a methoxy group at the 7th position on the benzothiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- can be achieved through various synthetic routes. One common method involves the aryne reaction with alkynyl sulfides. This reaction is performed using o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the aryne reaction allows for efficient production of this compound with high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can introduce various functional groups at different positions on the benzothiophene ring.
Applications De Recherche Scientifique
Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(b)thiophene: The parent compound without the hydroxyl, butyl, and methoxy substituents.
Benzo(b)thiophene-4-ol: Similar compound with only the hydroxyl group at the 4th position.
Benzo(b)thiophene-5-butyl: Similar compound with only the butyl group at the 5th position.
Benzo(b)thiophene-7-methoxy: Similar compound with only the methoxy group at the 7th position.
Uniqueness
Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- is unique due to the specific combination of substituents on the benzothiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
99107-51-4 |
|---|---|
Formule moléculaire |
C13H16O2S |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
5-butyl-7-methoxy-1-benzothiophen-4-ol |
InChI |
InChI=1S/C13H16O2S/c1-3-4-5-9-8-11(15-2)13-10(12(9)14)6-7-16-13/h6-8,14H,3-5H2,1-2H3 |
Clé InChI |
NIYUQHLFECQAAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C2C(=C1O)C=CS2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


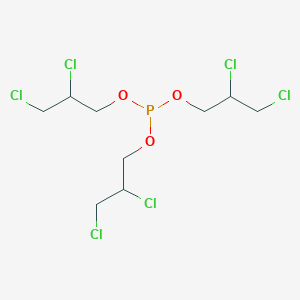
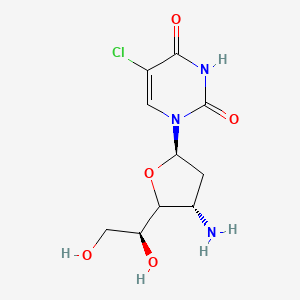
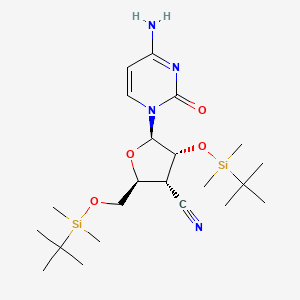
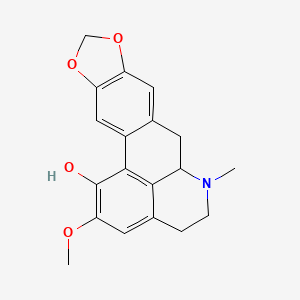
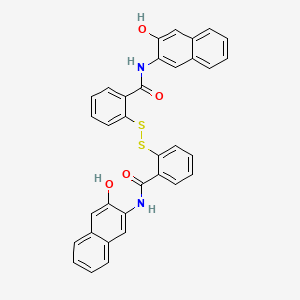


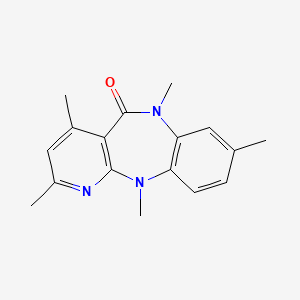
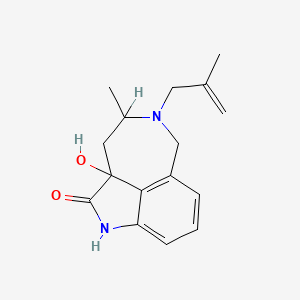
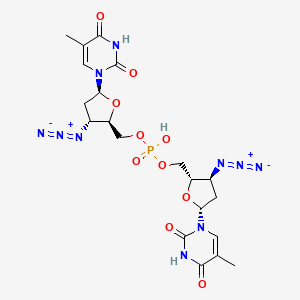
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)


